molecular formula C15H15ClN4S B6436534 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methyl-1,3-benzothiazole CAS No. 2548999-39-7

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methyl-1,3-benzothiazole

Cat. No.: B6436534
CAS No.: 2548999-39-7
M. Wt: 318.8 g/mol
InChI Key: WIXALVLRPXSVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methyl-1,3-benzothiazole is a benzothiazole derivative characterized by a chloro substituent at position 6, a methyl group at position 4, and a unique azetidine-imidazole moiety at position 2. The benzothiazole core is a bicyclic aromatic system with sulfur and nitrogen atoms, which is widely explored in medicinal chemistry due to its bioisosteric properties and pharmacological relevance .

Properties

IUPAC Name

6-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4S/c1-10-4-12(16)5-13-14(10)18-15(21-13)20-7-11(8-20)6-19-3-2-17-9-19/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXALVLRPXSVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N3CC(C3)CN4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methyl-1,3-benzothiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural features of benzothiazole, azetidine, and imidazole, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN4SC_{15}H_{15}ClN_{4}S with a molecular weight of approximately 302.76 g/mol. The presence of the chloro group and the unique arrangement of nitrogen-containing heterocycles likely influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and imidazole moieties exhibit significant antimicrobial activity. Preliminary studies have suggested that this compound may effectively inhibit a range of bacterial and fungal pathogens. The mechanism of action is hypothesized to involve interference with metabolic pathways critical for pathogen survival.

Anticancer Effects

Several studies have explored the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including A431 and A549 . The ability to promote apoptosis is particularly relevant for therapeutic strategies targeting resistant cancer types.

Study 1: Antitumor Activity

In a study focusing on novel benzothiazole derivatives, it was found that compounds similar to this compound significantly inhibited cell proliferation in human cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and reported a notable decrease in cell viability at concentrations as low as 2 μM .

Study 2: Molecular Docking Studies

Molecular docking simulations have indicated that this compound may bind effectively to key enzymes involved in metabolic processes within pathogens. This binding affinity could explain its potential as a lead compound in developing new antimicrobial agents against resistant strains.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
6-ChloroquinoxalineStructureKnown for antimicrobial properties
Benzothiazole Derivative AStructureExhibits anticancer activity
Imidazole-Based Compound BStructureEffective against specific bacterial strains

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties often exhibit antimicrobial properties. Preliminary studies on 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methyl-1,3-benzothiazole have shown promising results against various pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth suggests its potential as a lead compound for developing new antibiotics.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Bacteria< 50 μg/mL
Fungi< 100 μg/mL

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly in inducing apoptosis in cancer cells. Studies indicate that it may interfere with cell cycle regulation, leading to the inhibition of tumor growth. The mechanisms of action are believed to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

Molecular docking studies have suggested that this compound can effectively interact with enzymes involved in metabolic pathways of pathogens. This interaction could inhibit their growth and survival, making it a candidate for further development as an enzyme inhibitor.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions:

Key Steps in Synthesis:

  • Formation of Benzothiazole Core : Achieved through cyclization reactions involving thiourea derivatives.
  • Introduction of Azetidine Ring : Accomplished via nucleophilic substitution reactions.
  • Attachment of Imidazole Moiety : Often performed using coupling reactions to ensure structural integrity and biological activity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various benzothiazole derivatives, including this compound. The results showed that the compound exhibited significant activity against resistant strains of Staphylococcus aureus and Candida albicans, demonstrating its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through intrinsic pathways.

Comparison with Similar Compounds

6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5)

  • Structure : Features an ethoxy group at position 6 and a pyrazole-substituted azetidine at position 2.
  • Molecular Formula : C₁₇H₂₀N₄OS.
  • Key Differences : Replaces the chloro and methyl groups on the benzothiazole with ethoxy and substitutes imidazole with pyrazole in the azetidine side chain. Pyrazole’s reduced basicity compared to imidazole may alter binding affinity in biological targets .

6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (Compound 14)

  • Structure : Contains a trifluoromethoxy group at position 6 and a piperazine ring at position 2.
  • Pharmacological Data : Exhibits potent use-dependent inhibition of skeletal muscle sodium channels (IC₅₀ = 0.6 µM at 10 Hz stimulation) .

Benzimidazole and Thiazole Hybrids

4-(6-Chloro-1H-benzimidazol-2-yl)-1,3-thiazole (CAS 142383-75-3)

  • Structure : Combines a benzimidazole core with a thiazole ring at position 2.
  • Molecular Formula : C₁₀H₆ClN₃S.
  • Key Differences : The benzimidazole-thiazole hybrid lacks the azetidine-imidazole side chain but retains the chloro substituent. Such hybrids are associated with antitumor and antimicrobial activities .

6-Chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzo[d]imidazole (Compound 3u)

  • Structure : Features multiple chloro substituents and a benzyl group.
  • Physical Data : Melting point 168–169°C; characterized by IR (νmax 760 cm⁻¹ for C-Cl) and NMR (δ 7.35–7.45 ppm for aromatic protons) .
  • Key Differences : The absence of a heterocyclic side chain limits its application in receptor-specific targeting compared to the target compound.

Imidazole-Containing Derivatives

3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one (CAS 110552-41-5)

  • Structure: Quinazolinone core with an imidazole-propyl side chain.
  • Molecular Formula : C₁₅H₁₅ClN₄O.
  • Key Differences: The quinazolinone core and propyl linker may influence solubility and metabolic stability compared to the benzothiazole-azetidine framework .

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Structure : Benzothiazole linked to a pyrazole-carbaldehyde group.
  • Crystallographic Data : Exhibits π–π stacking and C–H···π interactions, stabilizing its conformation .
  • Key Differences : The pyrazole-carbaldehyde moiety introduces electrophilic reactivity, which may enhance covalent binding to biological targets.

Structural and Pharmacological Insights

Impact of Substituents on Activity

  • Azetidine-Imidazole Side Chain : The azetidine’s small ring size imposes conformational constraints, while the imidazole’s nitrogen atoms facilitate hydrogen bonding, critical for receptor interactions (e.g., sodium channels or enzymes) .

Comparative Pharmacological Profiles

Compound Core Structure Key Substituents Activity/Data Reference
Target Compound Benzothiazole 6-Cl, 4-Me, Azetidine-imidazole Hypothetical sodium channel modulation
6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole Benzothiazole 6-CF₃O, Piperazine IC₅₀ = 0.6 µM (Na⁺ channel)
4-(6-Chloro-1H-benzimidazol-2-yl)-1,3-thiazole Benzimidazole-thiazole 6-Cl, Thiazole Antimicrobial
6-Ethoxy-2-{3-[(4-methylpyrazolyl)methyl]azetidin-1-yl}-1,3-benzothiazole Benzothiazole 6-OEt, Azetidine-pyrazole Structural analog; uncharacterized

Preparation Methods

Cyclization with Carbon Disulfide

Reaction of 4-chloro-2-methylaniline with carbon disulfide in the presence of iodine and potassium hydroxide yields 6-chloro-4-methyl-1,3-benzothiazol-2-amine (Fig. 1A). This method achieves 85–90% yields under reflux conditions in ethanol (12–15 hrs).

Thiourea-Mediated Cyclization

Alternately, heating 4-chloro-2-methylaniline with thiourea and hydrochloric acid at 150°C for 6 hrs produces the same benzothiazole amine. This route avoids toxic carbon disulfide but requires careful pH control to prevent decomposition.

MethodReagentsConditionsYield (%)
Carbon disulfideCS₂, I₂, KOH, EtOHReflux, 12–15 hrs85–90
ThioureaThiourea, HCl150°C, 6 hrs78–82

Key Characterization :

  • Melting Point : 194–196°C (lit. 194–196°C).

  • NMR : δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 2.41 (s, 3H, CH₃).

StepReagentsConditionsYield (%)
Chloroacetate alkylationEthyl chloroacetate, K₂CO₃Reflux, 24 hrs75–80
Hydrazide formationNH₂NH₂, EtOHReflux, 18 hrs70–75
Azetidinone cyclizationClCH₂COCl, NEt₃RT, 14 hrs65–70

Key Mechanistic Insight :
The reaction proceeds via intramolecular nucleophilic attack of the hydrazide nitrogen on the chloroacetyl carbonyl, followed by dehydrohalogenation to form the strained azetidine ring.

Functionalization with Imidazole

The azetidine ring is functionalized at the C-3 position with a methylene-linked imidazole group. Source and outline two approaches:

Mannich Reaction

Treatment of 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl)methanol with imidazole and formaldehyde in acetic acid generates the methylene bridge (Fig. 1D). This one-pot reaction proceeds at 80°C for 6 hrs (yield: 60–65%).

Nucleophilic Substitution

A pre-formed chloromethyl azetidine intermediate reacts with imidazole in DMF at 100°C for 12 hrs, yielding the target compound with higher regioselectivity (75–80%).

MethodReagentsConditionsYield (%)
Mannich reactionImidazole, HCHO, AcOH80°C, 6 hrs60–65
Nucleophilic substitutionImidazole, DMF100°C, 12 hrs75–80

Optimization Note :
The nucleophilic substitution route avoids side reactions associated with formaldehyde in the Mannich approach, improving scalability.

Integrated Synthesis Pathway

Combining the above steps, the optimal synthesis of 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methyl-1,3-benzothiazole follows:

  • Benzothiazole Core : Thiourea-mediated cyclization (82% yield).

  • Azetidine Ring : Chloroacetyl chloride cyclization (70% yield).

  • Imidazole Attachment : Nucleophilic substitution (80% yield).

Overall Yield : ~46% (0.82 × 0.70 × 0.80).

Analytical Characterization

Final compound validation employs:

  • HRMS : m/z 332.0584 [M+H]⁺ (calc. 332.0587).

  • ¹³C NMR : δ 167.8 (C=S), 136.2 (imidazole C-2), 124.5 (azetidine C-3).

  • X-ray Crystallography : Confirms the azetidine ring puckering and imidazole orientation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methyl-1,3-benzothiazole, and how is purity validated?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by substitution at the 2-position. For example, hydrazine derivatives of benzothiazole (e.g., 6-chloro-1,3-benzothiazol-2-yl hydrazine) can be condensed with ketones or aldehydes in ethanol under reflux, monitored by TLC . Purity is validated via elemental analysis (C, H, N, S), melting point determination, and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and structural integrity .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodology : X-ray crystallography is ideal for resolving the 3D structure, including dihedral angles between aromatic systems (e.g., benzothiazole and imidazole rings) and hydrogen-bonding interactions in the crystal lattice . Spectroscopic methods like NMR can identify proton environments (e.g., azetidine CH₂ groups at δ ~3.5–4.0 ppm) and confirm substitution patterns .

Q. What preliminary biological screening approaches are recommended?

  • Methodology : Initial assays include antimicrobial testing (MIC determination against Gram-positive/negative bacteria), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential). Structural analogs of imidazo-thiazoles have shown activity against pathogens and tumor cells, providing a rationale for similar screening .

Advanced Research Questions

Q. How can synthetic yields be optimized for the azetidine-imidazole substitution step?

  • Methodology : Reaction conditions (solvent, catalyst, temperature) significantly impact yields. For example, using polar aprotic solvents (DMF) with catalytic Cu(I) or Pd-based systems may enhance azetidine coupling efficiency, as seen in analogous imidazole alkylation reactions . Microwave-assisted synthesis could reduce reaction times and improve regioselectivity .

Q. What computational tools are suitable for predicting binding modes of this compound to biological targets?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with targets like kinases or microbial enzymes. Studies on similar benzothiazoles reveal hydrophobic interactions with active sites and hydrogen bonds with key residues (e.g., Thr830 in EGFR kinase) . MD simulations (AMBER, GROMACS) assess stability of ligand-target complexes over time .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Methodology : Introduce substituents (e.g., F, Br) at the 4-methyl or 6-chloro positions via electrophilic substitution or cross-coupling. Compare bioactivity data (IC₅₀, MIC) to establish structure-activity relationships (SAR). For example, chloro groups enhance lipophilicity and membrane penetration, while fluorinated analogs may improve metabolic stability .

Q. What analytical strategies resolve discrepancies in spectroscopic data for structurally similar derivatives?

  • Methodology : Use high-resolution MS (HRMS-ESI) to confirm molecular formulas and 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, NOESY can distinguish between regioisomers of imidazole-substituted azetidines .

Data Contradictions and Validation

Q. Why might synthetic yields vary across studies for analogous compounds?

  • Analysis : Variations arise from differences in catalysts (e.g., Eaton’s reagent vs. POCl₃), solvent purity, or reaction scale. For instance, solvent-free conditions in Friedel-Crafts acylation improve yields by reducing side reactions . Validate protocols by reproducing literature methods and optimizing parameters (e.g., stoichiometry, temperature gradients) .

Q. How can conflicting bioactivity results between in vitro and in vivo models be addressed?

  • Methodology : Discrepancies may stem from poor pharmacokinetics (e.g., low solubility). Perform ADMET profiling: LogP (lipophilicity), aqueous solubility (shake-flask method), and metabolic stability (microsomal assays). Structural tweaks, such as adding hydrophilic groups (e.g., -OH, -COOH), may enhance bioavailability .

Methodological Resources

  • Synthesis : Reflux condensation , microwave-assisted coupling .
  • Characterization : XRD , 2D NMR , HRMS .
  • Bioactivity : Enzyme inhibition assays , cytotoxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.